({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): is a complex organic compound that features a unique structure combining an oxolane ring, an amino group, and bis(phosphonic acid) moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) typically involves multiple steps, starting with the preparation of the oxolane ring, followed by the introduction of the amino group and the bis(phosphonic acid) moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino-phosphonic acid compounds.
Wissenschaftliche Forschungsanwendungen
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal bone metabolism.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonic acid groups can also chelate metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bis(phosphonic acid) derivatives and amino-phosphonic acids, such as:
- Ethylenediaminetetra(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
- Aminotris(methylenephosphonic acid)
Uniqueness
What sets ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) apart is its unique combination of an oxolane ring with amino and bis(phosphonic acid) groups. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
126104-92-5 |
---|---|
Molekularformel |
C6H15NO7P2 |
Molekulargewicht |
275.13 g/mol |
IUPAC-Name |
[(oxolan-2-ylmethylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO7P2/c8-15(9,10)6(16(11,12)13)7-4-5-2-1-3-14-5/h5-7H,1-4H2,(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
VGQJHYWSFMLJCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.